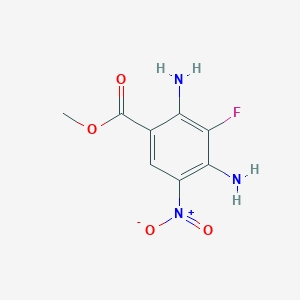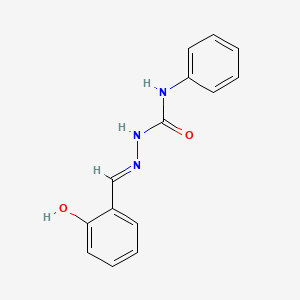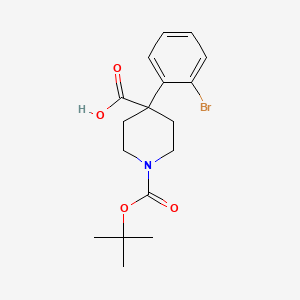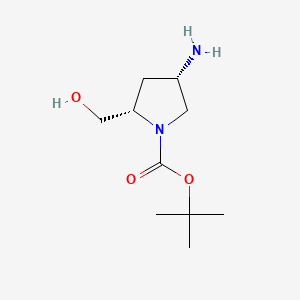
Methyl 5-Acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-S-phenyl-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosylonate
Übersicht
Beschreibung
“Methyl 5-Acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-S-phenyl-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosylonate” is a chemical compound with a molecular weight of 569.59 .
Molecular Structure Analysis
The InChI code for this compound is1S/C25H31NO12S/c1-14(28)26-21-19(35-13-27)11-25(24(32)33-5,39-18-9-7-6-8-10-18)38-23(21)22(37-17(4)31)20(36-16(3)30)12-34-15(2)29/h6-10,13,19-23H,11-12H2,1-5H3,(H,26,28)/t19?,20-,21?,22-,23?,25?/m1/s1 . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a storage temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
Synthesis of Glycosides
This compound has been used in the synthesis of various glycosides. For instance, it has been involved in the synthesis of 6-O-(5-acetamido-3,5-dideoxy-α-D-glycero-D-galacto-2-nonulopyranosylonic acid)-D-galactose, which demonstrates its role in forming complex carbohydrate structures (Vleugel et al., 1982).
Formation of Sialoglycoconjugates
The compound is also integral in the synthesis of sialoglycoconjugates, which are important in biological recognition processes. Studies on synthetic pathways involving this compound have led to the creation of various derivatives of sialic acid, a crucial component in cellular interactions (Hasegawa et al., 1989).
Development of Affinity Matrices
In the field of biochemistry, this compound has been used to create affinity matrices for purifying sialic acid-recognizing proteins. These matrices have shown efficiency in purifying enzymes like Vibrio cholerae sialidase (Ciccotosto et al., 1998).
Biochemical and Pharmacological Research
Role in Neuraminic Acid Derivatives
It is a key precursor in the synthesis of N-acetylneuraminic acid derivatives, which are significant in numerous biological processes including cell signaling and pathogen interaction (Paulsen & Tietz, 1985).
Applications in Glycoconjugate Synthesis
The compound has been used in the synthesis of glycoconjugates, which are vital for understanding cell-cell recognition and adhesion mechanisms. This is essential in the study of diseases and the development of therapeutic agents (Pozsgay et al., 1987).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of this compound are HIV reverse transcriptase and integrase . These enzymes play a crucial role in the replication of the HIV virus, making them key targets for antiviral drug development .
Mode of Action
This compound acts as an inhibitor of these enzymes, preventing their normal function . By blocking the action of reverse transcriptase and integrase, it prevents the HIV virus from replicating within host cells .
Biochemical Pathways
The inhibition of reverse transcriptase and integrase disrupts the viral replication cycle. This prevents the production of new virus particles and slows the progression of the infection .
Result of Action
By inhibiting the replication of the HIV virus, this compound can reduce viral load and slow the progression of the disease . This can help to preserve the immune system and improve the quality of life for individuals living with HIV .
Eigenschaften
IUPAC Name |
methyl (3aR,4R,6R,7aS)-3-acetyl-2-oxo-6-phenylsulfanyl-4-[(1S,2R)-1,2,3-triacetyloxypropyl]-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO12S/c1-13(27)26-20-18(37-24(26)32)11-25(23(31)33-5,39-17-9-7-6-8-10-17)38-22(20)21(36-16(4)30)19(35-15(3)29)12-34-14(2)28/h6-10,18-22H,11-12H2,1-5H3/t18-,19+,20+,21+,22+,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMYPHWPKCZUMN-TUTCKEIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2C(CC(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC3=CC=CC=C3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H]2[C@H](C[C@](O[C@H]2[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC3=CC=CC=C3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-Acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-S-phenyl-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosylonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)

